2-Methyl-6-methoxypyridine-3-boronic acid
Overview
Description
2-Methyl-6-methoxypyridine-3-boronic acid (MMPB) is a chemical compound that has been studied for its various applications in the field of scientific research for the past few decades. It is a boronic acid derivative of 2-methyl-6-methoxypyridine and is used as a reagent in chemical synthesis. MMPB is also used in biochemistry and physiology as a tool for studying and manipulating the behavior of proteins and other biomolecules.
Scientific Research Applications
Supramolecular Structure Studies
- Reversible Formation of a Planar Chiral Ferrocenylboroxine and Its Supramolecular Structure : The boronic acid was used to obtain enantiomerically pure boroxine, which was analyzed using various spectroscopic techniques. This study reveals the molecule's potential in understanding supramolecular structures and redox processes (Thilagar et al., 2011).
Biochemical Receptor Antagonism
- Nonpeptide Alphavbeta3 Antagonists : This paper discusses a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. The study's focus is on the compound's efficacy in bone turnover models, suggesting its potential in treating conditions like osteoporosis (Hutchinson et al., 2003).
Neuroleptic Agent Development
- Potential Neuroleptic Agents : This research explores the synthesis and antidopaminergic properties of substituted 6-methoxysalicylamides, derived from similar chemical structures, for potential use as neuroleptic agents (de Paulis et al., 1985).
Analytical Chemistry
- The Identification of Naturally Occurring Cinnamic Acid Derivatives : This paper describes the use of boronic acid derivatives in the demethylation and deesterification of naturally occurring methoxy and hydroxy cinnamic acid derivatives, highlighting its role in analytical chemistry (Bourne et al., 1963).
Electroorganic Synthesis
- Electrochemical Oxidation of 3-Methylpyridine at a Boron-Doped Diamond Electrode : The study focuses on the electrochemical oxidation of 3-methylpyridine, demonstrating the compound's potential in electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).
Glucose Recognition
- Rhenium Bipyridine Complexes for the Recognition of Glucose : This paper explores the fluorescence behavior of Re complexes with appended boronic acid groups, specifically in the context of glucose recognition, indicating applications in biosensing and diagnostics (Cary et al., 2002).
Mechanism of Action
Target of Action
It is known that boronic acids, such as 2-methyl-6-methoxypyridine-3-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the this compound to a palladium catalyst . The palladium catalyst then facilitates the coupling of this group with an organic halide or triflate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The presence of a suitable palladium catalyst and base is crucial for the reaction to proceed .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of these bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a versatile reagent in biochemical assays .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The boronic acid group can form stable complexes with serine and threonine residues in proteins, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function. The methoxy group in the compound can also participate in hydrogen bonding, further stabilizing these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under strong oxidizing or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites. The compound can also affect metabolic flux, altering the flow of substrates through different biochemical pathways. These interactions make this compound a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The boronic acid group can facilitate the transport of the compound across cell membranes, while the methoxy group can enhance its solubility in aqueous environments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
459856-12-3 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.